5-bromo-N'-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group
Preparation Methods
The synthesis of 5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-4-methylbenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Chemical Reactions Analysis
5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Condensation: The compound can participate in condensation reactions with other aldehydes or ketones to form more complex structures.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with transition metals.
Biology: The compound has been studied for its potential as an enzyme inhibitor and its ability to form complexes with biologically important metal ions.
Medicine: Research has explored its potential pharmacological applications, including its use as an anticancer agent and its inhibitory effects on specific enzymes.
Industry: The compound is used in the synthesis of other complex organic molecules and materials
Mechanism of Action
The mechanism of action of 5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as enzymes, and inhibit their activity. The compound’s hydrazone group can also participate in hydrogen bonding and other interactions with target molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar compounds to 5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(5-bromo-2-ethoxyphenyl)methylidene]pyridine-3-carbohydrazide
These compounds share similar structural features, such as the Schiff base hydrazone group, but differ in their substituents and overall molecular structure. The uniqueness of 5-bromo-N’-[(E)-(2-hydroxy-4-methylphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substituents, which can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-bromo-N-[(E)-(2-hydroxy-4-methylphenyl)methylideneamino]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3O2/c1-9-2-3-10(13(19)4-9)7-17-18-14(20)11-5-12(15)8-16-6-11/h2-8,19H,1H3,(H,18,20)/b17-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTVJPRRKWPTKH-REZTVBANSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=NNC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C=N/NC(=O)C2=CC(=CN=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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